molecular formula C23H31ClN2O4 B15343522 1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate

1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate

Cat. No.: B15343522
M. Wt: 435.0 g/mol
InChI Key: UVAZSJWMYMYQCJ-UHFFFAOYSA-N
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Description

1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate is a complex organic compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the morpholino group and the indolinone core structure makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

The synthesis of 1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes:

    Formation of the Indolinone Core: This step involves the cyclization of appropriate precursors to form the indolinone structure.

    Introduction of the Benzyl and Methyl Groups: These groups are introduced through alkylation reactions.

    Attachment of the Morpholino Group: The morpholino group is attached via nucleophilic substitution reactions.

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form to enhance its solubility and stability.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzyl and morpholino groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate involves its interaction with specific molecular targets. For instance, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases .

Comparison with Similar Compounds

1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate can be compared with other indolinone derivatives such as:

The uniqueness of this compound lies in its specific structural features and the presence of the morpholino group, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H31ClN2O4

Molecular Weight

435.0 g/mol

IUPAC Name

1-benzyl-3-methyl-3-(3-morpholin-4-ylpropoxy)indol-2-one;hydrate;hydrochloride

InChI

InChI=1S/C23H28N2O3.ClH.H2O/c1-23(28-15-7-12-24-13-16-27-17-14-24)20-10-5-6-11-21(20)25(22(23)26)18-19-8-3-2-4-9-19;;/h2-6,8-11H,7,12-18H2,1H3;1H;1H2

InChI Key

UVAZSJWMYMYQCJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)OCCCN4CCOCC4.O.Cl

Origin of Product

United States

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